2-Isopropyl-4,4-dimethyloxazol-5(4H)-one
Description
2-Isopropyl-4,4-dimethyloxazol-5(4H)-one is an oxazolone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a ketone group at position 5, two methyl groups at position 4, and an isopropyl substituent at position 2. Oxazolones are highly reactive due to their electrophilic carbonyl group and strained ring structure, making them valuable intermediates in polymer chemistry, peptide synthesis, and medicinal applications .
Properties
CAS No. |
131236-78-7 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
4,4-dimethyl-2-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-9-8(3,4)7(10)11-6/h5H,1-4H3 |
InChI Key |
OCNKAWIBGICPLX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(C(=O)O1)(C)C |
Synonyms |
5(4H)-Oxazolone,4,4-dimethyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Oxazolones
2-(1-Iodoethyl)-4,4-dimethyloxazol-5(4H)-one (I-Azl) :
- Structure : Features an iodoethyl group at position 2 instead of isopropyl.
- Applications : Acts as an initiator in reversible complex-mediated polymerization (RCMP) of methacrylates, enabling controlled polymer architectures .
- Reactivity: The iodine atom enhances leaving-group ability, facilitating radical generation in polymerization.
2-(1-Bromoethyl)-4,4-dimethyloxazol-5(4H)-one (Bromo-azlactone) :
- Structure : Contains a bromoethyl substituent at position 2.
- Applications: Used to synthesize vinyl cyclopropane (VCP) monomers via nucleophilic substitution with cesium salts, achieving 85% yield .
- Reactivity: The bromine atom acts as a superior leaving group compared to iodine in certain contexts, enabling efficient monomer functionalization.
Cyclopropyl-Substituted Oxazolone
2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one :
- Structure : Substitutes isopropyl with a strained cyclopropyl group at position 2.
- Reactivity : The cyclopropyl group may confer unique electronic and steric effects compared to the bulkier isopropyl substituent.
Comparison with Heterocyclic Analogs: Isoxazolones
4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones :
- Structure : Isoxazolones differ from oxazolones by the placement of two adjacent oxygen atoms in the ring (positions 4 and 5).
- Reactivity : The isoxazolone ring is less electrophilic than oxazolones, reducing its utility in polymer chemistry but enhancing stability for biological applications.
Physical and Chemical Property Comparison
*Estimated based on substituent contributions (isopropyl and ketone).
Key Research Findings
Polymer Chemistry : Halogenated oxazolones (e.g., I-Azl and bromo-azlactone) are preferred for controlled radical polymerization due to their leaving-group capabilities. The isopropyl variant may instead stabilize polymers through steric effects .
Synthetic Flexibility: The bromo-azlactone’s reactivity with cesium salts highlights the importance of substituents in monomer design, a feature less feasible with non-halogenated oxazolones .
Biological Potential: Isoxazolones demonstrate divergent applications (e.g., pesticides), emphasizing how heterocycle structure dictates functionality .
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